2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
Description
2-{[1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4 and a methoxy-linked piperidine moiety at position 2. The piperidine ring is further substituted with a 6-chloroquinoxaline group.
Properties
IUPAC Name |
2-[[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c21-16-1-2-17-18(10-16)24-12-19(25-17)26-7-4-14(5-8-26)13-27-20-9-15(11-22)3-6-23-20/h1-3,6,9-10,12,14H,4-5,7-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIRUCKNHOZHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=CN=C4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.
Linking the Quinoxaline and Piperidine Rings: The quinoxaline and piperidine rings are linked through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the chlorinated quinoxaline.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic aromatic substitution reaction involving a suitable pyridine derivative and the piperidine-quinoxaline intermediate.
Final Coupling: The final step involves coupling the pyridine derivative with the piperidine-quinoxaline intermediate under basic conditions, often using reagents like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoxaline ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorine atom on the quinoxaline ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoxaline derivatives have shown efficacy, such as cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the quinoxaline and pyridine rings.
Mechanism of Action
The mechanism of action of 2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, while the piperidine and pyridine rings can interact with protein targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the piperidine substituent, pyridine core, or appended functional groups. Below is a detailed comparison with key analogs identified in the literature:
BK80166: 2-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
- Substituents: The piperidine group is substituted with a 5,6-dimethylpyrimidin-4-yl moiety instead of 6-chloroquinoxaline.
- Molecular Weight : 323.39 g/mol (C₁₈H₂₁N₅O) .
- Pyrimidine rings (in BK80166) vs. quinoxaline (target compound) may alter π-π stacking interactions in biological targets.
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Substituents: A 4-methylpiperazine group replaces the methoxy-piperidine-quinoxaline chain, with additional phenyl and thiophenyl groups at positions 4 and 6 .
- Key Differences: The piperazine ring (basic, polar) contrasts with the piperidine-quinoxaline system (less basic, more lipophilic), affecting membrane permeability and target binding. Thiophene and phenyl groups may confer distinct electronic and steric properties compared to the carbonitrile-methoxy-pyridine-quinoxaline framework.
BK80168: 2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
- Substituents: A 2-methoxyacetylated piperidine and dihydropyridazinone core replace the pyridine-carbonitrile system .
- Molecular Weight : 341.40 g/mol (C₁₉H₂₃N₃O₃).
- Key Differences: The dihydropyridazinone core introduces a lactam structure, which may enhance hydrogen-bonding interactions compared to the pyridine-carbonitrile motif. The methoxyacetyl group could increase metabolic stability relative to the chloro-quinoxaline group.
Data Table: Structural and Hypothetical Property Comparison
*LogP values estimated using fragment-based methods.
Research Findings and Implications
The carbonitrile group may act as a hydrogen-bond acceptor, a feature shared with BK80166 and the compound from .
Solubility and Bioavailability: Piperazine-containing analogs (e.g., ) exhibit higher solubility due to the basic nitrogen, whereas the target compound’s chloro-quinoxaline and piperidine groups may reduce aqueous solubility, necessitating formulation adjustments.
Biological Activity: While direct data are unavailable, quinoxaline derivatives are known for antimicrobial and anticancer activity. The chloro substituent may improve potency but increase toxicity risks compared to methyl groups in BK80166 .
Biological Activity
The compound 2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile , often referred to as a piperidine derivative, has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various biological activities.
- Chloroquinoxaline Moiety : This part is believed to enhance the compound's interaction with biological targets.
- Methoxy and Carbonitrile Functional Groups : These groups contribute to the compound's solubility and reactivity.
The molecular formula is with a molecular weight of approximately 318.79 g/mol.
Antitumor Activity
Research indicates that derivatives of pyridine compounds exhibit significant antitumor effects. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of cancer cells through various mechanisms:
- Inhibition of Telomerase Activity : Compounds similar to our target have demonstrated potent inhibition against telomerase, an enzyme often upregulated in cancer cells. For example, a related compound showed an IC50 value of 2.3 µM against gastric cancer cell lines .
Neuropharmacological Effects
The piperidine structure is associated with neuroactive properties. Investigations into related compounds have revealed potential benefits in treating neurological disorders, including:
- Dopaminergic Activity : Some studies suggest that compounds with similar structures can modulate dopamine receptors, which could be beneficial in conditions such as Parkinson's disease.
The mechanisms by which this compound exerts its biological effects may include:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes crucial for cancer cell proliferation or neurodegeneration.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, particularly against gastric and breast cancer cells.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SGC-7901 | 2.3 | Telomerase Inhibition |
| Compound B | MCF-7 | 5.0 | Apoptosis Induction |
| Target Compound | Various | TBD | TBD |
Study 2: Neuropharmacological Assessment
Another study explored the neuropharmacological effects of similar piperidine compounds on animal models. The findings suggested improvements in motor function and cognitive abilities, indicating potential therapeutic applications for neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
